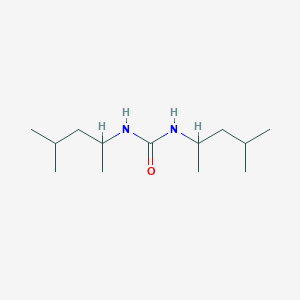
Urea, N,N'-bis(1,3-dimethylbutyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N,N’-bis(1,3-dimethylbutyl)- is a chemical compound with the molecular formula C13H28N2O It is a derivative of urea, where the hydrogen atoms on the nitrogen atoms are replaced by 1,3-dimethylbutyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N’-bis(1,3-dimethylbutyl)- typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is considered mild and efficient, providing high yields and chemical purity. The reaction conditions are simple and environmentally friendly, making it suitable for large-scale production.
Industrial Production Methods
In industrial settings, the production of N-substituted ureas, including Urea, N,N’-bis(1,3-dimethylbutyl)-, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . This method, although not environmentally friendly, is widely used due to its efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
Urea, N,N’-bis(1,3-dimethylbutyl)- undergoes various chemical reactions, including:
Nucleophilic Addition: This reaction involves the addition of nucleophiles to the carbonyl group of the urea derivative.
Substitution Reactions: The compound can undergo substitution reactions where the 1,3-dimethylbutyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include potassium isocyanate, amines, and carbamoyl chlorides . The reactions are typically carried out in aqueous conditions without the need for organic solvents, making them environmentally friendly.
Major Products Formed
The major products formed from these reactions are various N-substituted ureas, which have significant applications in the chemical and pharmaceutical industries .
科学的研究の応用
Urea, N,N’-bis(1,3-dimethylbutyl)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of Urea, N,N’-bis(1,3-dimethylbutyl)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved are still under investigation, but they are believed to be related to its unique chemical structure .
類似化合物との比較
Similar Compounds
Urea, N,N’-bis(1,1-dimethylethyl)-: This compound has a similar structure but with different substituents on the nitrogen atoms.
N(1),N(2)-bis(1,3-dimethylbutyl)phthalamide: Another compound with similar substituents but different core structure.
Uniqueness
Its environmentally friendly synthesis and high chemical purity make it a valuable compound for various research and industrial applications .
特性
CAS番号 |
601495-12-9 |
|---|---|
分子式 |
C13H28N2O |
分子量 |
228.37 g/mol |
IUPAC名 |
1,3-bis(4-methylpentan-2-yl)urea |
InChI |
InChI=1S/C13H28N2O/c1-9(2)7-11(5)14-13(16)15-12(6)8-10(3)4/h9-12H,7-8H2,1-6H3,(H2,14,15,16) |
InChIキー |
IXPFRCPJPVFXIY-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C)NC(=O)NC(C)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


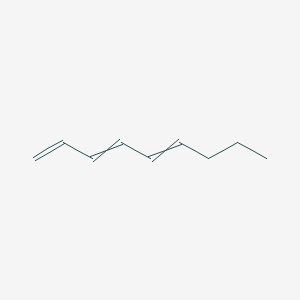
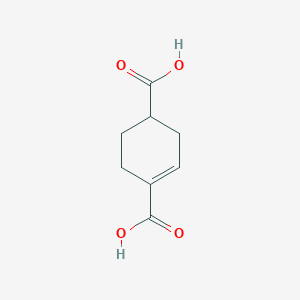
![4-[(2-Amino-6-chloro-9H-purin-9-yl)methyl]benzoic acid](/img/structure/B12581641.png)
![2-({[2-Nitro-1-(4-nitrophenyl)propyl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12581642.png)
![1-[(2-Phenyl-1H-imidazol-1-yl)methyl]naphthalen-2-ol](/img/structure/B12581644.png)
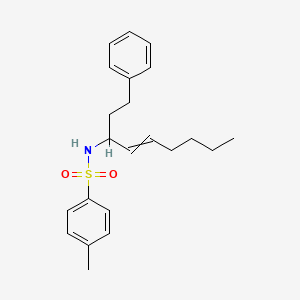
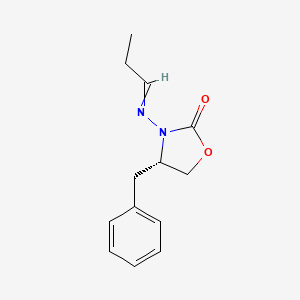
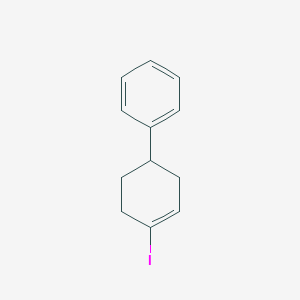

![[(4-Phenyl-1,2,5-thiadiazol-3-yl)oxy]methyl thiocyanate](/img/structure/B12581673.png)
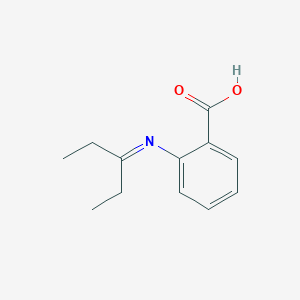
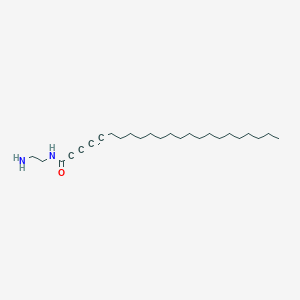
![Acetic acid, 2-[(4-chloro-3-cyano-6-methoxy-7-quinolinyl)oxy]-, ethyl ester](/img/structure/B12581690.png)

